molecular formula C18H20IN3O3S B11671109 5-(3-iodo-4,5-dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

5-(3-iodo-4,5-dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B11671109
M. Wt: 485.3 g/mol
InChI Key: JMOHWOWWUSAJEQ-UHFFFAOYSA-N
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Description

The compound 5-(3-iodo-4,5-dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is a complex heterocyclic molecule It features a unique tricyclic structure with multiple functional groups, including iodine, methoxy, and thia-triazatricyclo moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-iodo-4,5-dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the core structure: Starting with a suitable aromatic precursor, the core tricyclic structure is formed through a series of cyclization reactions.

    Introduction of functional groups: The iodine and methoxy groups are introduced via electrophilic aromatic substitution reactions.

    Final assembly: The thia-triazatricyclo moiety is incorporated through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Catalyst selection: Using efficient catalysts to improve reaction yields.

    Reaction conditions: Optimizing temperature, pressure, and solvent systems to ensure high purity and yield.

    Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-iodo-4,5-dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-iodo-4,5-dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Material Science: Explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-iodo-4,5-dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity.

    Pathway Modulation: The compound could influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-methoxyphenyl)methyl-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0]trideca-1(9),2(7),10,12-tetraen-6-one
  • 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes

Uniqueness

5-(3-iodo-4,5-dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one: stands out due to its unique combination of functional groups and tricyclic structure. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C18H20IN3O3S

Molecular Weight

485.3 g/mol

IUPAC Name

5-(3-iodo-4,5-dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C18H20IN3O3S/c1-22-5-4-10-13(8-22)26-18-14(10)17(23)20-16(21-18)9-6-11(19)15(25-3)12(7-9)24-2/h6-7,16,21H,4-5,8H2,1-3H3,(H,20,23)

InChI Key

JMOHWOWWUSAJEQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=C(C(=C4)I)OC)OC

Origin of Product

United States

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